N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide
Description
Contextualization of the Thiazole-Benzamide Moiety in Medicinal Chemistry Research
The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. globalresearchonline.netwisdomlib.org It is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to multiple biological targets. researchgate.net The versatility of the thiazole nucleus is demonstrated by its presence in a wide array of FDA-approved drugs, including anti-infectives, anti-inflammatory agents, and anti-cancer therapies. globalresearchonline.netnih.gov Medicinal chemists frequently utilize the thiazole moiety as a foundational structure for developing novel therapeutic agents due to its favorable electronic properties and ability to engage in various biological interactions. wisdomlib.orgnih.gov
The combination of a thiazole ring with a benzamide (B126) group creates a larger scaffold that has been explored for a range of therapeutic applications. The benzamide portion can be readily modified, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Research into N-(thiazol-2-yl)-benzamide analogues has led to the discovery of compounds with specific biological activities, underscoring the potential of this chemical class. semanticscholar.org
Rationale for Academic Investigation of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide and Related Analogues
The academic pursuit of this compound and similar molecules is driven by the established pharmacological importance of their core components. The 2-ethoxybenzamide (B1671398) portion, known as ethenzamide, is itself an analgesic and anti-inflammatory drug. selleckchem.com The primary rationale for creating analogues is to explore how combining this known active moiety with a versatile heterocyclic scaffold like dihydro-thiazole can lead to novel compounds with potentially enhanced or entirely new biological activities.
Investigations into related analogues focus on establishing Structure-Activity Relationships (SAR). By systematically modifying different parts of the molecule—such as the substituents on the benzamide ring or the thiazole ring—researchers can identify the structural features crucial for a desired biological effect. For example, studies on N-(thiazol-2-yl)-benzamide analogues have shown that introducing specific groups on either the thiazole or the phenyl ring can significantly alter the compound's potency and selectivity as a receptor antagonist. semanticscholar.org The synthesis of a library of related compounds allows for the systematic probing of a biological target to develop more effective and selective therapeutic agents. semanticscholar.orgnih.gov
Overview of Known Molecular Targets and Pathways Associated with Thiazole Derivatives in In Vitro Systems
Enzyme Inhibition:
Monoamine Oxidase (MAO): Certain thiazole-bearing compounds have demonstrated significant inhibitory activity against both MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters. nih.gov
c-Met Kinase: Thiazole carboxamide derivatives have been designed and evaluated as inhibitors of the c-Met kinase receptor, a target in cancer therapy. nih.gov
Lipoxygenase (LOX): Benzamide derivatives linked to a 1,3,4-thiadiazole (B1197879) (a related heterocycle) have been synthesized as inhibitors of 15-lipoxygenase-1, an enzyme implicated in cancer. researchgate.net
Vesicular Endothelial Growth Factor Receptor-2 (VEGFR-2): A novel synthesized thiazole derivative has shown inhibitory activity against VEGFR-2, a key protein in angiogenesis. mdpi.com
Receptor Modulation:
Zinc-Activated Channel (ZAC): A class of N-(thiazol-2-yl)-benzamide analogues has been identified as the first selective antagonists for the ZAC, a member of the Cys-loop receptor superfamily. semanticscholar.org These compounds were found to be negative allosteric modulators. semanticscholar.org
Cytoskeletal Disruption:
Tubulin Polymerization: A series of 2,4-disubstituted thiazole derivatives have been shown to inhibit tubulin polymerization, a mechanism used by several successful anti-cancer drugs. researchgate.net The most active of these compounds had IC₅₀ values for tubulin polymerization inhibition in the low micromolar range. researchgate.net
Antiproliferative and Cytotoxic Pathways:
Cancer Cell Lines: Thiazole derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), colorectal (HCT116), and prostate (PC3) cancer cells. researchgate.netmdpi.comresearchgate.net This activity is often achieved by inducing apoptosis (programmed cell death) and causing cell cycle arrest. mdpi.com
This diverse range of targets highlights the chemical versatility of the thiazole scaffold and provides a strong foundation for the continued investigation of compounds like this compound for potential therapeutic applications.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-10-6-4-3-5-9(10)11(15)14-12-13-7-8-17-12/h3-6H,2,7-8H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXORQIKSYXIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358455 | |
| Record name | ST50921432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540758-34-7 | |
| Record name | ST50921432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N 4,5 Dihydro 1,3 Thiazol 2 Yl 2 Ethoxybenzamide and Its Analogues
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide reveals a straightforward and logical approach to its synthesis. The primary disconnection point is the amide bond, which is a common and reliable transformation in organic synthesis. This bond can be retrosynthetically cleaved to yield two key building blocks: 2-ethoxybenzoic acid and 4,5-dihydro-1,3-thiazol-2-amine. This disconnection is strategically sound as both precursors are readily accessible either commercially or through well-established synthetic routes. This approach allows for a convergent synthesis, where the two main fragments are prepared separately and then combined in the final step to form the target molecule.
Classical Amide Coupling Approaches for Benzamide (B126) Formation
The formation of the benzamide linkage in this compound is a critical step in its synthesis. Several classical amide coupling methods can be employed to achieve this transformation efficiently.
Carbodiimide-based reagents are widely used for the formation of amide bonds due to their mild reaction conditions and high efficiency. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid group of 2-ethoxybenzoic acid. The activated acid then reacts with the amino group of 4,5-dihydro-1,3-thiazol-2-amine to form the desired amide. To enhance the reaction rate and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.
| Coupling Reagent | Additive | Typical Solvent | Key Features |
|---|---|---|---|
| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | Forms a urea (B33335) byproduct that is often insoluble and can be removed by filtration. |
| EDC | HOBt, HOAt | DCM, DMF, Water | The urea byproduct is water-soluble, simplifying purification. |
Phosphonium and uronium salt-based coupling reagents provide another powerful method for amide bond formation. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high reactivity and the ability to promote coupling with minimal side products. These reagents react with the carboxylic acid to form an activated ester in situ, which then readily reacts with the amine.
| Reagent Type | Example Reagent | Activating Species | Common Base |
|---|---|---|---|
| Phosphonium Salt | PyBOP | Acylphosphonium salt | Diisopropylethylamine (DIPEA) |
| Uronium Salt | HBTU, HATU | Activated benzotriazolyl ester | DIPEA, Triethylamine (B128534) (TEA) |
The acyl chloride route is a more traditional and highly effective method for forming amide bonds. In this approach, 2-ethoxybenzoic acid is first converted to its more reactive acyl chloride derivative, 2-ethoxybenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). mdpi.commdpi.com The resulting 2-ethoxybenzoyl chloride is then reacted with 4,5-dihydro-1,3-thiazol-2-amine, usually in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield the final product. mdpi.com
Modular Synthesis of Diversified this compound Analogues for Structure-Activity Relationship Studies
A modular or combinatorial approach to the synthesis of this compound analogues is highly valuable for conducting structure-activity relationship (SAR) studies. semanticscholar.orgnih.gov This strategy involves the systematic variation of different parts of the molecule to understand how these changes affect its biological activity.
The retrosynthetic analysis highlights two key points of diversification: the benzoyl moiety and the dihydrothiazole ring. By utilizing a library of substituted benzoic acids in the amide coupling reaction, a wide range of analogues with different substituents on the phenyl ring can be generated. Similarly, by employing substituted 2-amino-4,5-dihydrothiazole precursors, modifications can be introduced to the heterocyclic portion of the molecule. This modular approach allows for the rapid generation of a library of compounds for biological screening, which can provide valuable insights into the pharmacophore of this class of molecules. semanticscholar.orgnih.gov For instance, the introduction of various electron-donating or electron-withdrawing groups on the phenyl ring can probe the electronic requirements for optimal activity. rsc.org
| Module for Diversification | Example Building Blocks | Potential Modifications |
|---|---|---|
| Benzoyl Moiety | Substituted Benzoic Acids | Halogens, Alkyl groups, Alkoxy groups, Nitro groups |
| Dihydrothiazole Ring | Substituted 2-Amino-4,5-dihydrothiazoles | Alkyl or aryl substituents at positions 4 and/or 5 |
Novel Synthetic Methodologies and Emerging Approaches
The development of innovative and efficient synthetic routes for N-acyl-2-aminothiazoline derivatives and their analogues is a dynamic area of research, driven by the need for more sustainable, atom-economical, and versatile methodologies. Emerging approaches are moving beyond traditional multi-step sequences, focusing on novel catalytic systems, one-pot reactions, and advanced technologies like flow chemistry to streamline the synthesis of these valuable scaffolds. These new strategies aim to enhance reaction efficiency, reduce waste, and provide access to a broader range of structurally diverse analogues under milder reaction conditions.
One of the significant advancements lies in the application of novel catalysts, such as metal nanoparticles, which offer high reusability and catalytic efficiency. For instance, a green one-pot synthesis for thiazole (B1198619) scaffolds has been developed utilizing reusable NiFe2O4 nanoparticles as a catalyst. semanticscholar.org This methodology involves the reaction of an α-halo carbonyl compound with thiosemicarbazide (B42300) and various anhydrides in an environmentally benign ethanol:water solvent system. semanticscholar.org The process is notable for its operational simplicity, the reusability of the magnetic catalyst, and good to excellent product yields. semanticscholar.org
Another key area of innovation is the use of advanced cyclization and ring-formation strategies. Researchers have explored [4+1]-type coupling reactions that involve the oxidative ring closure of 1,3-thiaza-1,3-butadienes. semanticscholar.org Treating these precursors with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or chloramine-T leads to the formation of 4,5-dihydro-1,3-thiazoles through the in situ generation of reactive intermediates. semanticscholar.org This approach provides a convenient protocol for the synthesis of biologically relevant 1,3-thiazole derivatives. semanticscholar.org
Furthermore, the principles of C-H bond functionalization are being applied to construct complex heterocyclic systems. A novel protocol for synthesizing benzo semanticscholar.orgechemi.comthiazolo[2,3-c] echemi.comdurham.ac.uknanobioletters.comtriazoles involves the oxidation of a mercaptophenyl moiety to a disulfide intermediate, followed by an intramolecular ring closure enabled by C-H bond functionalization. nih.gov This method is characterized by its high functional group tolerance, short reaction times, and excellent yields. nih.gov
Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. This technology is particularly advantageous for handling hazardous reagents or unstable intermediates. durham.ac.uk The synthesis of 1,2,4-thiadiazoles, for example, has been successfully translated to a continuous flow process. durham.ac.uk This approach often involves pumping reagents through heated coils or columns packed with immobilized catalysts or scavengers, allowing for rapid optimization and production. durham.ac.ukdurham.ac.uk The application of flow chemistry can significantly improve the synthesis of heterocyclic compounds by enabling precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. durham.ac.ukmaynoothuniversity.ie
Finally, emerging catalytic systems involving N-Heterocyclic Carbenes (NHCs) and other organocatalysts are being explored for various transformations relevant to the synthesis of the target structures. bohrium.com For example, N-methylimidazole has been shown to be an effective catalyst for the Lossen rearrangement, a method for converting hydroxamic acids into isocyanates, which are key precursors for carbamates and ureas. nih.gov Such catalytic methods provide mild and efficient alternatives for key bond-forming reactions in the synthesis of complex molecules. nih.gov
The table below summarizes selected examples of novel synthetic methodologies applied to thiazole and related heterocyclic systems, highlighting the diversity of emerging approaches.
Table 1: Comparison of Novel Synthetic Methodologies for Thiazole Analogues
| Methodology | Catalyst / Reagent | Key Features | Product Class | Representative Yields | Reference |
|---|---|---|---|---|---|
| Nanoparticle Catalysis | NiFe2O4 Nanoparticles | One-pot, reusable magnetic catalyst, green solvent (EtOH:H2O) | Fused Thiazole Derivatives | 89-92% | semanticscholar.org |
| Oxidative Cyclization | m-Chloroperoxybenzoic acid (mCPBA) / Chloramine-T | [4+1] coupling, in situ generation of reactive intermediates | 4,5-dihydro-1,3-thiazoles | Moderate to High | semanticscholar.org |
| C-H Functionalization | Oxidative Cyclization | High functional group tolerance, short reaction times | Benzo semanticscholar.orgechemi.comthiazolo[2,3-c] echemi.comdurham.ac.uknanobioletters.comtriazoles | Good to Excellent | nih.gov |
| Continuous Flow Synthesis | Trichloromethane sulfenylchloride | Enhanced safety for hazardous reagents, rapid functionalization | Substituted 1,2,4-Thiadiazoles | 76-87% | durham.ac.uk |
| Catalytic Rearrangement | N-Methylimidazole (NMI) | Mild conditions, one-pot operation, avoids hazardous reagents | Carbamates (from hydroxamic acids) | Not specified | nih.gov |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Structural Confirmation (Excluding Basic Identification Data)
Spectroscopic methods are indispensable for confirming the covalent structure of a molecule and probing its more subtle stereochemical and conformational features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Advanced NMR experiments, such as 2D-NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, would be crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the spatial relationships between atoms.
For N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide, the dihydrothiazole ring introduces a stereocenter if substituted, and its non-planar nature would lead to distinct signals for the methylene protons. The protons on the C4 and C5 positions of the dihydrothiazole ring would likely appear as a complex multiplet pattern in the ¹H NMR spectrum. The coupling constants between these protons could provide insight into the ring's preferred conformation. NOE experiments would be instrumental in determining the relative orientation of the dihydrothiazole and benzamide (B126) moieties, for instance, by observing through-space interactions between protons on the two different ring systems.
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several key absorptions. The amide N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The amide C=O stretching frequency, typically found between 1630 and 1690 cm⁻¹, is sensitive to its environment, including hydrogen bonding. The C=N stretch of the dihydrothiazole ring would likely be observed in the 1640-1690 cm⁻¹ region. Additionally, vibrations corresponding to the C-O-C ether linkage of the ethoxy group and the C-S bond of the thiazole (B1198619) ring would be present in the fingerprint region.
Table 1: Expected IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide (N-H) | Stretching | 3300 - 3500 |
| Amide (C=O) | Stretching | 1630 - 1690 |
| Imine (C=N) | Stretching | 1640 - 1690 |
| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |
| Aromatic (C-H) | Bending (out-of-plane) | 690 - 900 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₁₂H₁₄N₂O₂S), the experimentally determined exact mass would be compared to the theoretically calculated mass to confirm the molecular formula with a high degree of confidence.
Single Crystal X-ray Crystallography for Three-Dimensional Structure Determination
Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing information on bond lengths, bond angles, and torsion angles.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. For this compound, the amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure would feature intermolecular hydrogen bonds, potentially forming chains or dimeric motifs. For instance, N-H···O=C hydrogen bonds are a common feature in the crystal structures of benzamide derivatives.
Conformational Analysis of the Dihydrothiazole and Benzamide Moieties
X-ray crystallography would reveal the preferred conformation of the flexible parts of the molecule. The dihydrothiazole ring is not planar and would adopt an envelope or twisted conformation. The analysis would provide the exact torsion angles within this ring.
Polymorphism and Co-crystallization Studies
Following a comprehensive search of scientific literature and chemical databases, no specific research findings on the polymorphism or co-crystallization of the chemical compound this compound have been identified.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in the same crystal lattice, are crucial areas of study in pharmaceutical and materials science. Research in these areas provides fundamental insights into the solid-state properties of a compound, which can influence its stability, solubility, and bioavailability.
Despite the importance of these studies, at present, there are no publicly available scholarly articles, crystallographic database entries, or patents that detail the investigation of different polymorphic forms or co-crystals of this compound. The scientific community has not yet published data regarding the crystallization of this specific molecule under various conditions or in the presence of co-forming agents. Therefore, detailed research findings, including data tables on crystal lattice parameters, space groups, or intermolecular interactions of different solid-state forms, cannot be provided.
Further research is required to explore the solid-state chemistry of this compound to determine if it exhibits polymorphism or the potential to form co-crystals. Such studies would be essential for a complete understanding of its chemical and physical properties.
Based on a thorough review of available scientific literature, detailed computational chemistry and molecular modeling studies specifically for the compound This compound are not publicly available at this time.
While extensive research exists on the computational analysis of related thiazole, dihydrothiazole, and benzamide derivatives, the specific data required to populate the requested article sections for "this compound" — including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) surface maps, and specific molecular docking interactions — has not been published.
To provide a scientifically accurate and authoritative article as per the instructions, specific research findings, including quantitative data for tables (e.g., HOMO-LUMO energy gaps, binding affinities, key interacting residues), are essential. Generalizing from related compounds would not meet the strict requirement of focusing solely on "this compound" and could lead to inaccuracies.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific rigor at this time. Further experimental or computational research published in peer-reviewed journals would be necessary to provide the specific insights requested in the outline.
Computational Chemistry and Molecular Modeling Insights
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. These simulations can provide valuable insights into the conformational landscape of a molecule, which describes the various shapes it can adopt, and its binding stability with a biological target. A thorough search of existing research reveals no published molecular dynamics simulation studies specifically focused on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide. Consequently, data regarding its dynamic behavior, preferred conformations, and the stability of its potential interactions with proteins or other macromolecules are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of new compounds and generating hypotheses about their mechanism of action. However, no QSAR models specific to this compound or a closely related series of analogs could be identified in the available literature.
Derivation of Descriptors for Molecular Activity
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties (like hydrophobicity and electronic distribution), topological indices (describing atomic connectivity), and 3D descriptors (related to the molecule's shape). As no QSAR studies have been performed on this compound, there is no specific set of derived descriptors that have been correlated with a particular biological activity for this compound.
Predictive Models for Structure-Activity Relationships at the Molecular Level
Predictive QSAR models are the mathematical equations that link the calculated descriptors to the biological activity of the compounds. The absence of published QSAR studies for this compound means that no such predictive models currently exist. Therefore, it is not possible to computationally predict its activity or to infer the specific structural features that might be crucial for its biological function based on existing models.
The table below would typically present data from QSAR studies, such as the descriptors used and their contribution to a predictive model. Due to the lack of available research, this data is not available.
| Descriptor | Description | Contribution to Activity |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Molecular and Biochemical Mechanism of Action Investigations
In Vitro Profiling against Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)
Further investigation into a related analog, TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide ), revealed that it is an antagonist of ZAC signaling evoked by both zinc (Zn²⁺) and protons (H⁺), as well as the spontaneous activity of the channel. researchgate.net The slow onset of the channel block by TTFB suggests that its inhibitory action is state-dependent, meaning it may bind preferentially to certain conformations of the channel (e.g., open or desensitized states). nih.govnih.gov Studies have suggested that the binding site for these analogs is located within the transmembrane and/or intracellular domains of the ZAC receptor. nih.govnih.gov
The antagonist activity of this class of compounds is influenced by the specific chemical groups attached to the core structure. The table below presents data on the functional properties of various N-(thiazol-2-yl)-benzamide analogs with modifications to the phenyl ring, tested at ZAC expressed in Xenopus oocytes.
| Analog | Structure | % Inhibition at 10 µM (mean ± SEM) | IC₅₀ (µM) |
|---|---|---|---|
| 4a | N-(4-methylthiazol-2-yl)-benzamide | 18 ± 4 | >30 |
| 4b | 2-chloro-N-(4-methylthiazol-2-yl)-benzamide | 56 ± 7 | 7.5 |
| 4c | 3-chloro-N-(4-methylthiazol-2-yl)-benzamide | 28 ± 5 | >30 |
| 4d | 4-chloro-N-(4-methylthiazol-2-yl)-benzamide | 19 ± 3 | >30 |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 94 ± 1 | 1.2 |
| 5c | N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzamide | 90 ± 2 | 1.2 |
| 5d | N-(4-(tert-butyl)thiazol-2-yl)-3-bromobenzamide | 92 ± 2 | 1.0 |
To assess the selectivity of this compound class, the analog TTFB was tested against other members of the Cys-loop receptor superfamily. nih.gov At a concentration of 30 μM, TTFB showed no significant agonist, antagonist, or modulatory activity at serotonin (5-HT₃A), nicotinic acetylcholine (α₃β₄ nAChR), GABA (α₁β₂γ₂s GABAᴀ), or glycine (B1666218) (α₁ GlyR) receptors. nih.govresearchgate.net This high degree of selectivity indicates that the antagonistic effects are specific to the Zinc-Activated Channel, making these compounds valuable as pharmacological tools for studying ZAC function. nih.gov
While the primary focus of research has been on ZAC, the core structure of the compound contains 2-ethoxybenzamide (B1671398) , also known as ethenzamide. medchemexpress.comwikipedia.org Ethenzamide itself is recognized as a nonsteroidal anti-inflammatory agent with analgesic and antipyretic properties. medchemexpress.comwikipedia.org Its mechanism of action involves the induction of melanin synthesis through the phosphorylation of cAMP response element-binding protein (CREB). medchemexpress.com However, it has not been determined if N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide or related ZAC-active analogs retain this activity or interact with these pathways.
Systematic Modification of the 2-Ethoxybenzoyl Moiety and its Impact on Molecular Activity
The benzoyl portion of the molecule is a critical region for interaction with biological targets, and its substitution pattern significantly modulates activity.
Applying these principles, a 2-ethoxy group, as in the parent compound, is expected to influence the dihedral angle between the phenyl ring and the amide linker, potentially positioning the molecule for optimal target engagement. Moving the ethoxy group to the 3- or 4-position would alter these spatial and electronic dynamics. In a study of N-(4-(tert-butyl)thiazol-2-yl)-benzamide analogs, the introduction of a 3-ethoxy group was found to substantially decrease antagonist activity at the Zinc-Activated Channel (ZAC), suggesting that the position and nature of such substituents are highly sensitive parameters for molecular activity.
The electronic and steric nature of other substituents on the phenyl ring plays a crucial role in determining the activity of N-(thiazol-2-yl)benzamide analogs. Research on this class of compounds as ZAC antagonists has shown that a wide range of modifications can be tolerated, with some enhancing potency. google.com
For example, replacing the 5-bromo-2-chlorophenyl ring of a lead compound with a 3-fluorophenyl or a 3-dimethylaminophenyl group on an N-(4-(tert-butyl)thiazol-2-yl) scaffold resulted in analogs with comparable or improved potency. google.com In contrast, introducing methyl, ethoxy, or acetyl groups at the 3-position led to a significant decrease in activity. The data suggests that both the position and the electronic properties of the substituent are key determinants of biological function. The o-chloro substituent, for instance, was found not to be a key determinant of ZAC activity in certain analog series. google.com
Interactive Table: Effect of Phenyl Ring Substituents on ZAC Antagonist Activity
| Compound Series | Phenyl Ring Substitution | Thiazole (B1198619) Moiety | Relative Activity |
|---|---|---|---|
| Lead Compound | 5-bromo-2-chloro | 4-methyl-thiazole-5-methyl ester | Baseline |
| Analog 5a | 3-fluoro | 4-(tert-butyl)thiazol-2-yl | Potent antagonist |
| Analog 5b | 2,3,4,5,6-pentafluoro | 4-(tert-butyl)thiazol-2-yl | Weaker antagonist |
| Analog 5c | 3-methyl | 4-(tert-butyl)thiazol-2-yl | Decreased activity |
| Analog 5d | 3-ethoxy | 4-(tert-butyl)thiazol-2-yl | Decreased activity |
| Analog 5e | 3-acetyl | 4-(tert-butyl)thiazol-2-yl | Decreased activity |
| Analog 5f | 3-dimethylamino | 4-(tert-butyl)thiazol-2-yl | Potent antagonist |
| Analog 4c | 3-iodo | 4-methylthiazole-5-methyl ester | Activity maintained |
Exploration of the 4,5-Dihydro-1,3-thiazole Ring Modifications
The heterocyclic portion of the molecule provides a crucial scaffold and recognition element. Its structure and substitution pattern are pivotal to molecular activity.
Extensive research on aromatic thiazole analogs provides valuable insights into how substitutions on the heterocyclic ring influence activity. These findings can guide the design of substituted dihydrothiazole derivatives. Studies on ZAC antagonists revealed that modifications at the C-4 and C-5 positions of the thiazole ring are critical. google.com
Introduction of a bulky tert-butyl group at the C-4 position was shown to be beneficial for antagonist activity. google.com In contrast, placing a methyl group at the C-5 position was detrimental. google.com Further exploration showed that increasing the size of alkyl substituents at the C-5 position did not improve activity. The introduction of bulky aromatic or heteroaromatic groups at the C-4 and/or C-5 positions, such as a 5-bromothiophen-2-yl ring, typically eliminated activity completely. google.com This suggests a well-defined binding pocket with specific steric constraints around the thiazole ring.
Interactive Table: Effect of Thiazole Ring Substitutions on ZAC Antagonist Activity
| Compound Series | C-4 Substitution | C-5 Substitution | Phenyl Moiety | Relative Activity |
|---|---|---|---|---|
| Lead Compound | -CH₃ | -COOCH₃ | 5-bromo-2-chloro | Baseline |
| Analog 2a | -CH₃ | -CH₃ | 5-bromo-2-chloro | Detrimental |
| Analog 2b | -C(CH₃)₃ | -H | 5-bromo-2-chloro | Potent antagonist |
| Analog 3a | -H | -COOCH₃ | 5-bromo-2-chloro | Inactive |
| Analog 3b | -H | -COOC₂H₅ | 5-bromo-2-chloro | Inactive |
| Analog 3g | -CH₃ | -CH₃ | 3-iodo | Weaker antagonist |
Amide Linkage Modifications and their Influence on Molecular Interactions
The amide linkage (–CO–NH–) is a cornerstone of the molecular scaffold, serving as a rigid and planar unit that correctly orients the benzoyl and dihydrothiazole moieties. Its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) is fundamental to its role in molecular recognition and binding to target proteins. Computational studies on N-(Thiazol-2-yl) benzamide (B126) highlight that the attractive dipole-dipole interaction between the amide N-H and the thiazole nitrogen atom plays a significant role in stabilizing the molecule's conformation.
Despite its importance, the systematic modification of the amide bond itself—for example, through the creation of isosteres like a thioamide (–CS–NH–), a reversed amide (–NH–CO–), or a sulfonamide (–SO₂–NH–)—appears to be a less explored area in the SAR of this specific compound class. Such modifications would substantially alter the geometry, electronic properties, and hydrogen-bonding capacity of the linker, offering a potential but currently under-investigated avenue for ligand design.
The Role of N 4,5 Dihydro 1,3 Thiazol 2 Yl 2 Ethoxybenzamide As a Research Tool
Utility in Probing Zinc-Activated Channel (ZAC) Biology and Physiology
The discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) has been a pivotal development in studying this unique ion channel. nih.gov ZACs are distinguished from other Cys-loop receptors by their endogenous agonists and signaling properties. nih.gov The identification of antagonists has provided researchers with essential tools to investigate the physiological functions of ZAC, which were previously poorly understood. nih.gov
One notable analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has been demonstrated to be a potent and selective ZAC antagonist. nih.govresearchgate.net Research has shown that TTFB can inhibit ZAC signaling evoked by both zinc (Zn²⁺) and protons (H⁺), as well as the spontaneous activity of the channel. nih.govresearchgate.net This has enabled detailed studies into the activation mechanisms of ZAC and its role in various physiological processes. The slow onset of the channel block by TTFB suggests a state-dependent inhibition, providing further insights into the conformational changes the channel undergoes during gating. nih.govresearchgate.net
The development of these antagonists has been crucial for differentiating the activity of ZAC from other ion channels, which is a fundamental step in elucidating its specific biological roles. The selectivity of compounds like TTFB is a key feature, as it shows no significant activity at other related receptors such as 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors at concentrations effective for ZAC inhibition. nih.govsemanticscholar.org
| Compound Analog | Target | Effect | Significance in ZAC Research |
| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | Antagonist | Novel ZAC antagonist identified from a compound library screening. nih.gov |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | ZAC | Selective Antagonist | Potent inhibitor of Zn²⁺- and H⁺-evoked ZAC signaling and spontaneous activity. nih.govresearchgate.net |
Contribution to the Discovery of Novel Ligand-Target Interactions
The exploration of N-(thiazol-2-yl)-benzamide analogs has significantly contributed to the understanding of novel ligand-target interactions. The identification of this class of compounds as ZAC antagonists was itself a discovery that opened up new avenues of research into a previously less-studied ion channel. nih.gov The systematic functional characterization of numerous analogs has allowed for the elucidation of the structural determinants for ZAC activity within this chemical scaffold. nih.gov
Through the synthesis and testing of various analogs with modifications to the thiazole (B1198619) ring and the benzamide (B126) moiety, researchers have been able to establish structure-activity relationships (SAR). For instance, studies involving analogs with different substitutions on the phenyl ring and the thiazole ring have revealed which chemical features are crucial for potent ZAC inhibition. semanticscholar.org This process of iterative design and testing is fundamental to the discovery of new and more potent chemical probes.
The finding that these benzamide derivatives act as negative allosteric modulators targeting the transmembrane or intracellular domains of ZAC represents a significant advancement in understanding how this ion channel can be regulated. nih.govsemanticscholar.org This knowledge can guide the future discovery of other molecules that interact with ZAC and other Cys-loop receptors in a similar manner.
| Analog Series | Modification Site | Impact on ZAC Activity |
| Series 2 & 3 | Thiazole ring | Probed the importance of the thiazole ring and its substitutions for ZAC activity. semanticscholar.org |
| Series 5 | Phenyl ring | Investigated the impact of substituent patterns on the phenyl ring. semanticscholar.org |
Significance in the Development of Chemical Probes for Biological Systems
The development of N-(thiazol-2-yl)-benzamide analogs as selective ZAC antagonists exemplifies the importance of chemical probes in biological research. A good chemical probe should be potent, selective, and have a well-characterized mechanism of action. The detailed investigation of compounds like TTFB has established them as valuable probes that meet these criteria. nih.govresearchgate.net
These compounds provide a means to pharmacologically "knock out" the function of ZAC in a reversible and dose-dependent manner, which is a powerful alternative to genetic knockout techniques. This allows for the study of the acute effects of ZAC inhibition in various biological systems, from single cells to more complex tissues.
The availability of a selective antagonist class for ZAC is a critical step towards elucidating its role in health and disease. While the physiological functions governed by ZAC are still not fully understood, these pharmacological tools are essential for future explorations. nih.govresearchgate.net The continued development and characterization of N-(thiazol-2-yl)-benzamide analogs and similar compounds will undoubtedly accelerate our understanding of ZAC and its potential as a therapeutic target.
Future Directions in Academic Research
Advancements in Synthetic Methodologies for Complex Analogues
Future synthetic research will likely focus on creating more complex analogues of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethoxybenzamide to build extensive libraries for structure-activity relationship (SAR) studies. Current synthetic routes for related thiazole (B1198619) compounds often rely on variations of the Hantzsch thiazole synthesis. chemrxiv.org However, to access more intricate and diverse chemical matter, researchers can explore more advanced and efficient methodologies.
Promising strategies include the development of one-pot multicomponent reactions, which would allow for the rapid assembly of analogues from simple starting materials in a single step, increasing efficiency and reducing waste. chemrxiv.orgresearchgate.net Furthermore, leveraging modern catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, could enable the precise and controlled introduction of a wide array of functional groups onto both the aromatic ring and the dihydrothiazole core. The exploration of asymmetric catalysis would be particularly valuable for accessing specific stereoisomers, which may exhibit distinct biological profiles.
| Synthetic Strategy | Potential Advantages | Key Focus Areas |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety, potential for automation and scale-up. | Optimization of reaction conditions for multi-step sequences to synthesize complex analogues. |
| Photoredox Catalysis | Access to novel reaction pathways under mild conditions, enabling late-stage functionalization. | Introduction of complex fragments and chiral centers that are difficult to access via traditional methods. |
| Enzymatic Synthesis | High stereoselectivity and regioselectivity, environmentally friendly reaction conditions. | Identification or engineering of enzymes capable of recognizing the compound scaffold for selective modifications. |
Integration of Advanced Computational Techniques for Rational Design
The rational design of next-generation analogues of this compound will be heavily reliant on advanced computational techniques. These methods provide deep insights into the molecule's physicochemical properties and its potential interactions with biological targets, thereby guiding synthetic efforts and minimizing trial-and-error experimentation.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, conformational energies, and vibrational frequencies, providing a fundamental understanding of the molecule's structure and reactivity. mdpi.com
Molecular Docking: This technique can predict the preferred binding orientation of the compound and its analogues within the active site of a protein target. This is crucial for understanding the structural basis of activity and for designing new molecules with improved binding affinity and selectivity. researchgate.net
By combining these computational approaches, researchers can build robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before their synthesis, significantly accelerating the discovery of potent and selective modulators of novel biological targets.
Discovery of Novel Molecular Targets and Mechanistic Insights
A critical future direction is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. While related N-(thiazol-2-yl)-benzamide structures have been found to act as antagonists of the Zinc-Activated Channel (ZAC) or as kinase inhibitors, the targets for this specific dihydrothiazole derivative remain to be discovered. researchgate.netsemanticscholar.org
Unbiased, large-scale screening approaches will be essential for target deconvolution. Techniques such as chemical proteomics, using affinity-based probes derived from the parent compound, can be employed to isolate and identify binding partners from cell lysates or living cells. Subsequent validation of these potential targets using biophysical methods (e.g., Surface Plasmon Resonance) and cell-based assays will be necessary to confirm direct interaction and functional relevance.
Once a primary target is validated, detailed mechanistic studies can be undertaken. This involves investigating downstream signaling pathways affected by the compound's activity and exploring how its binding modulates the target's function at a molecular level.
Development of Optogenetic or Chemogenetic Tools Based on the Compound Scaffold
The field of chemical genetics offers powerful tools for controlling biological processes with high precision. nih.govnih.gov The this compound scaffold could serve as a foundation for developing novel optogenetic or chemogenetic systems. researchgate.net
Optogenetic Approach: By incorporating a photosensitive caging group or a photoswitchable moiety into the compound's structure, its activity could be controlled by light. d-nb.info This would allow researchers to turn the compound's biological effect "on" or "off" in specific locations and at precise times, providing unparalleled spatiotemporal control over cellular signaling.
Chemogenetic Approach: The scaffold could be systematically modified to create a "designer" ligand that is biologically inert on its own but can potently and selectively activate an engineered receptor (e.g., a Designer Receptor Exclusively Activated by a Designer Drug, or DREADD). nih.gov This would provide a powerful method for remotely controlling the activity of specific cell types, such as neurons in the brain, in freely moving subjects.
The development of such tools would transform this compound from a simple bioactive molecule into a sophisticated research probe for dissecting complex biological systems.
Exploration of the Compound in Emerging Areas of Chemical Biology Research
The structural attributes of this compound make it an attractive candidate for exploration in cutting-edge areas of chemical biology.
One such area is targeted protein degradation . The compound could be developed into a proteolysis-targeting chimera (PROTAC). In this approach, the core scaffold would serve as the "warhead" that binds to a specific protein of interest. This warhead would then be connected via a chemical linker to a second moiety that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Another exciting frontier is the study of biomolecular condensates . These are non-membranous organelles formed through liquid-liquid phase separation that play critical roles in cellular organization and function. Future research could investigate whether this compound or its analogues can modulate the formation, dissolution, or physical properties of these condensates, potentially offering a novel way to control cellular processes.
Finally, the scaffold could be used to develop novel chemical probes for molecular imaging. By conjugating the compound to fluorophores or positron-emitting isotopes, researchers could visualize the location and concentration of its molecular target in living cells or whole organisms, providing valuable insights into biological processes in health and disease.
Q & A
Q. Advanced Methodological Approach :
- 2D NMR (COSY, NOESY) : To differentiate between E and Z isomers by analyzing coupling constants and spatial correlations (e.g., olefinic protons in E-isomers show larger J values, ~12 Hz) .
- X-ray Crystallography : Definitive assignment via single-crystal analysis (e.g., SHELX-refined structures) to confirm bond geometry .
- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .
What strategies optimize reaction yields for N-(4,5-dihydro-1,3-thiazol-2-yl) benzamide derivatives?
Q. Advanced Methodological Approach :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazol-2-amine.
- Catalyst Use : Adding catalytic DMAP or iodine improves coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
What in vitro assays evaluate the biological activity of this compound?
Q. Basic Methodological Approach :
- Anticancer Screening : NCI-60 cell line panel testing to assess cytotoxicity (e.g., GI50 values) .
- Receptor Binding Assays : Radioligand displacement studies for ERRα antagonism (IC50 determination) .
- Enzyme Inhibition Assays : Testing against kinases or metabolic enzymes (e.g., using fluorescence-based substrates) .
How do crystallographic techniques (e.g., SHELX) resolve structural ambiguities?
Q. Advanced Methodological Approach :
- Data Collection : High-resolution X-ray diffraction (λ = Cu-Kα) at low temperature (100 K) to minimize thermal motion .
- SHELX Refinement : Iterative cycles of least-squares refinement and electron density analysis to model hydrogen bonding and disorder .
- Validation Tools : PLATON or CHECKCIF to flag outliers (e.g., R-factor >5%) and validate geometric parameters .
What computational methods validate hydrogen bonding in thiazole derivatives?
Q. Advanced Methodological Approach :
- Graph Set Analysis : Classify H-bond motifs (e.g., S(6) rings) using Etter’s rules to predict packing patterns .
- Mercury Software : Visualize and quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯S contacts) .
- Hirshfeld Surface Analysis : Map contact distances to identify non-covalent interactions driving crystal stability .
How are impurities identified and quantified during synthesis?
Q. Basic Methodological Approach :
- HPLC-PDA : Reverse-phase chromatography with UV detection (λ = 254 nm) to separate unreacted starting materials and byproducts .
- LC-MS : Identify impurities via molecular ion peaks and fragmentation patterns .
- TLC Monitoring : Pre-purification checks using silica plates (e.g., ethyl acetate/hexane eluent) .
What mechanistic insights explain antitumor activity in thiazol-2-yl benzamides?
Q. Advanced Methodological Approach :
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) in treated cancer cells .
- Molecular Docking : Simulate binding to ERRα’s ligand-binding domain (LBD) to rationalize antagonism .
- In Vivo Xenografts : Assess tumor regression in mouse models, correlating plasma concentrations with efficacy .
How is purity assessed post-synthesis?
Q. Basic Methodological Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
